
1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2-chloro-4-methylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2-chloro-4-methylphenyl)urea is a useful research compound. Its molecular formula is C21H18ClN7O and its molecular weight is 419.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2-chloro-4-methylphenyl)urea is a pyrazolo-pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is C19H20ClN7O, with a molecular weight of approximately 394.87 g/mol. The structure features a pyrazole ring, a pyrimidine moiety, and a urea functional group, which are known to contribute to its biological activity.
Research indicates that compounds with similar structures often exhibit their effects through multiple mechanisms:
- Inhibition of Kinases : Many pyrazolo-pyrimidine derivatives act as inhibitors of specific kinases involved in cancer cell proliferation. For instance, studies have shown that related compounds inhibit FLT3 and VEGFR2, both critical in tumor angiogenesis and growth .
- Antioxidant Activity : Pyrazole derivatives have been noted for their antioxidant properties, which can play a role in mitigating oxidative stress in cells .
- Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory activities, which may enhance their therapeutic profile in diseases where inflammation is a key component .
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound:
- Cell Viability Assays : The compound demonstrated significant inhibition of cell proliferation in various cancer cell lines. For example, it showed growth percentage reductions of 54.25% in HepG2 (liver cancer) and 38.44% in HeLa (cervical cancer) cells, while exhibiting minimal toxicity to normal fibroblasts .
- Xenograft Models : In vivo studies utilizing xenograft models have indicated that this compound can lead to complete tumor regression without observable toxicity at effective doses .
Structure-Activity Relationships (SAR)
The effectiveness of this compound can be attributed to specific structural features:
Feature | Impact on Activity |
---|---|
Pyrazole Ring | Essential for kinase inhibition |
Pyrimidine Moiety | Enhances binding affinity to target proteins |
Urea Linkage | Facilitates interaction with biological targets |
Chloro-Methyl Substituents | Modulates lipophilicity and bioavailability |
Research indicates that modifications to these structural components can significantly alter the potency and selectivity of the compound against various targets .
Case Studies
Several case studies highlight the biological activity of related compounds:
- Study on Anticancer Efficacy : A study demonstrated that a structurally similar pyrazolo-pyrimidine derivative exhibited high potency against FLT3-driven acute myeloid leukemia (AML) cells, suggesting that modifications to the urea linkage could enhance therapeutic efficacy .
- Evaluation in Zebrafish Models : Research using zebrafish as a model organism revealed that certain derivatives promote anti-angiogenic effects at low micromolar concentrations, indicating potential applications in treating conditions characterized by abnormal blood vessel growth .
- In Vitro Antioxidant Studies : Compounds with similar structures were tested for antioxidant activity using various assays (ABTS, FRAP), revealing significant protective effects against oxidative damage .
属性
IUPAC Name |
1-(2-chloro-4-methylphenyl)-3-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN7O/c1-14-3-8-18(17(22)11-14)28-21(30)27-16-6-4-15(5-7-16)26-19-12-20(24-13-23-19)29-10-2-9-25-29/h2-13H,1H3,(H,23,24,26)(H2,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDYONKWTSEECF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。